molecular formula C6H13NO2 B173980 Methyl 2-amino-3-methylbutanoate CAS No. 18869-42-6

Methyl 2-amino-3-methylbutanoate

Cat. No. B173980
CAS RN: 18869-42-6
M. Wt: 131.17 g/mol
InChI Key: CEMZBWPSKYISTN-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-methylbutanoate, also known as leucine methyl ester, is a non-proteinogenic amino acid derivative that has been studied extensively for its potential applications in scientific research. This compound is synthesized by reacting leucine with methanol, and it has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Aroma Compound Biosynthesis

Methyl 2-amino-3-methylbutanoate, as part of the 2-methylbutanoate ester family, plays a significant role in fruit aroma, particularly in apples. Research by Rowan et al. (1996) highlighted its importance in the aroma profile of Red Delicious and Granny Smith apples. Their study focused on the biosynthetic origins and interconversions of these esters, revealing notable differences in product distributions between apple cultivars (Rowan et al., 1996).

Biological Activity and Structural Analysis

Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters containing the valyl moiety, which includes methyl 2-(2-bromo-3-methylbutanamido)pentanoate. They investigated the cytotoxicity, anti-inflammatory, and antibacterial activities of these compounds, finding low cytotoxicity and absence of significant biological activity at tested concentrations (Yancheva et al., 2015).

Synthesis and Resolution in Neurotransmitter Analogues

Duke et al. (2004) conducted research on the synthesis and resolution of 2-methyl analogues of GABA (γ-aminobutyric acid), a key inhibitory neurotransmitter. Their work involved creating analogues including 4-amino-2-methylbutanoic acid, derived from ethyl 2-methyl-4-phthalimidobutanoate (Duke et al., 2004).

Enantiomeric Ratios in Fermented Foods

Matheis et al. (2016) explored the conversion of amino acids into alcohols via the Ehrlich pathway, a key process in fermented foods. This study included the analysis of the enantiomeric distribution of 2-methylbutanoic acid, providing insights into the biosynthetic pathways in food fermentation (Matheis et al., 2016).

properties

IUPAC Name

methyl 2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)5(7)6(8)9-3/h4-5H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMZBWPSKYISTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328373
Record name DL-Valine methylester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-methylbutanoate

CAS RN

6306-52-1, 18869-42-6
Record name NSC197198
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197198
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Valine methylester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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